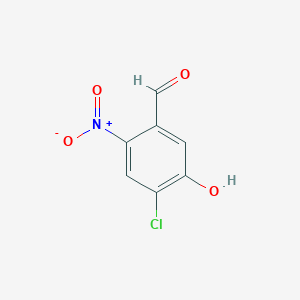

4-Chloro-5-hydroxy-2-nitrobenzaldehyde

Description

4-Chloro-5-hydroxy-2-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 4, a hydroxyl group at position 5, and a nitro group at position 2. This compound’s structure combines electron-withdrawing (nitro, chloro) and electron-donating (hydroxyl) substituents, creating unique electronic and steric effects.

Properties

Molecular Formula |

C7H4ClNO4 |

|---|---|

Molecular Weight |

201.56 g/mol |

IUPAC Name |

4-chloro-5-hydroxy-2-nitrobenzaldehyde |

InChI |

InChI=1S/C7H4ClNO4/c8-5-2-6(9(12)13)4(3-10)1-7(5)11/h1-3,11H |

InChI Key |

RBTATMIQKVVUOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-5-hydroxy-2-nitrobenzaldehyde can be synthesized through a multi-step process involving the nitration and chlorination of benzaldehyde derivatives. One common method involves the nitration of 4-chlorobenzaldehyde using concentrated nitric acid in the presence of sulfuric acid to introduce the nitro group at the 2-position. The resulting product is then subjected to hydroxylation to introduce the hydroxy group at the 5-position .

Industrial Production Methods

Industrial production of 4-Chloro-5-hydroxy-2-nitrobenzaldehyde typically involves large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or iron (Fe) with hydrochloric acid (HCl).

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.

Major Products

Oxidation: 4-Chloro-5-hydroxy-2-nitrobenzoic acid.

Reduction: 4-Chloro-5-hydroxy-2-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-hydroxy-2-nitrobenzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer activities. The hydroxy and chloro groups may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

5-Chloro-2-hydroxybenzaldehyde (CAS 6538076-80-1)

- Structure : Lacks the nitro group at position 2 but retains the hydroxyl (position 2) and chloro (position 5) groups.

- This compound’s applications may focus on simpler aldol condensations compared to the nitro-containing analog .

5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide (CAS 4638-49-7)

- Structure : Replaces the aldehyde group with a benzamide moiety and introduces a nitro group on the appended phenyl ring.

- Key Differences : The amide group enhances hydrogen-bonding capacity and stability, while the nitro group on the phenyl ring may influence biological activity (e.g., enzyme inhibition). Safety data indicate moderate hazards, requiring precautions during handling .

4-Chloro-2-methyl-5-nitrobenzoic Acid (CAS 476660-41-0)

- Structure : Substitutes the aldehyde with a carboxylic acid and adds a methyl group at position 2.

- Key Differences: The carboxylic acid increases acidity (pKa ~2–3) and solubility in aqueous bases.

Substituent Position Effects

5'-Chloro-2'-hydroxy-3'-nitro-(1,1'-biphenyl)-3-carboxylic Acid

- Structure : Features a biphenyl system with substituents at positions 5' (chloro), 2' (hydroxyl), and 3' (nitro).

- The nitro group at position 3' (vs.

2-(4-Chlorophenoxy)-5-nitrobenzoic Acid

- Structure: Includes a phenoxy group at position 2 and a nitro group at position 3.

- Key Differences: The phenoxy group enhances lipophilicity, improving membrane permeability in biological systems. The nitro group’s position (5 vs. 2 in the target compound) may shift UV-Vis absorption maxima due to conjugation differences .

Research Findings and Implications

- Synthetic Utility : Compounds like 4-chloro-5-hydroxy-2-nitrobenzaldehyde may serve as intermediates in synthesizing heterocycles (e.g., imidazoles or benzofurans), leveraging nitro groups for reduction or displacement reactions .

- Safety Considerations : Nitro-containing compounds often exhibit higher toxicity (e.g., respiratory irritation, mutagenicity), necessitating stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.